molecular formula C8H14N4OS2 B2935511 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide CAS No. 332393-85-8

2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide

Cat. No. B2935511
CAS RN: 332393-85-8
M. Wt: 246.35
InChI Key: DEGAVFMWIQZDTL-UHFFFAOYSA-N
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Description

The compound “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide” belongs to a class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms . They are known for their diverse range of biological activities.


Chemical Reactions Analysis

Thiadiazoles can undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles. They can also participate in cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, NMR, etc.) .

Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives have shown promise as anticancer agents. Studies have indicated that certain compounds within this class can exhibit significant anticancer effects, comparable to established treatments like sorafenib .

Urease Inhibitor Activities

Novel derivatives of this compound have been synthesized and evaluated for their urease inhibitor activities. These inhibitors can play a crucial role in treating diseases caused by urease-producing bacteria .

Antimicrobial Agents

Thiadiazole and thiazole derivatives are central to numerous drugs with a wide spectrum of action, including antimicrobial properties. They are used to combat a variety of bacterial infections .

Pharmacological Diversity

1,3,4-Thiadiazole derivatives are known for their diverse pharmacological activities. They have been used as insecticides, herbicides, antiviral agents, CNS stimulants, anti-inflammatory agents, antidepressants, antiparasitic agents, and more .

Agricultural Applications

These compounds have applications in agriculture, potentially serving as pesticides or growth regulators due to their chemical properties .

Cosmetics Industry

In the cosmetics industry, thiadiazole derivatives can be utilized as stabilizers or active ingredients in various skincare products .

Molecular Applications

Thiadiazoles are used in light harvesting and the mass manufacture of LEDs due to their unique light-emitting properties. They also find applications as photochromes and molecular switches .

Antinociceptive Effects

Recent research has explored the antinociceptive effects of 1,3,4-thiadiazole derivatives on nociceptive pathways of the nervous system. These studies aim to develop new pain management therapies .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Proper handling and disposal procedures should be followed when working with this compound .

properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4OS2/c1-3-12(4-2)6(13)5-14-8-11-10-7(9)15-8/h3-5H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGAVFMWIQZDTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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